3-Chloro-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C10H8ClNOS and a molecular weight of 225.7 g/mol . This compound belongs to the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science . Benzothiophenes are sulfur-containing aromatic compounds that have shown significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves the chlorination of 6-methyl-1-benzothiophene-2-carboxamide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiophene derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiophene derivatives.
Scientific Research Applications
3-Chloro-6-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study the interactions of benzothiophene derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1-benzothiophene-2-carboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-1-benzothiophene-2-carboxamide: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.
6-Methyl-1-benzothiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group, which may alter its chemical and biological properties.
Uniqueness
3-Chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIWQDQQDZQXOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358024 |
Source
|
Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34586-87-3 |
Source
|
Record name | 3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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